molecular formula C13H14O2 B12746750 1-Pentyn-3-ol, 3-methyl-, benzoate CAS No. 102586-14-1

1-Pentyn-3-ol, 3-methyl-, benzoate

Cat. No.: B12746750
CAS No.: 102586-14-1
M. Wt: 202.25 g/mol
InChI Key: JGMFOFJUAZYMJP-UHFFFAOYSA-N
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Description

1-Pentyn-3-ol, 3-methyl-, benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of 1-Pentyn-3-ol, 3-methyl-, where the hydroxyl group is esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentyn-3-ol, 3-methyl-, benzoate can be synthesized through the esterification of 1-Pentyn-3-ol, 3-methyl- with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Pentyn-3-ol, 3-methyl-, benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters or amides.

Scientific Research Applications

1-Pentyn-3-ol, 3-methyl-, benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 3-methyl-, benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and benzoic acid, which can then exert their effects on biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Pentyn-1-ol: Another alkyne alcohol with similar reactivity.

    4-Pentyn-1-ol: A structural isomer with different physical and chemical properties.

    3-Butyn-1-ol: A shorter-chain alkyne alcohol with distinct reactivity.

Uniqueness

1-Pentyn-3-ol, 3-methyl-, benzoate is unique due to its ester functional group, which imparts different chemical properties compared to its parent alcohol. The presence of the benzoate group enhances its stability and alters its reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

102586-14-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-methylpent-1-yn-3-yl benzoate

InChI

InChI=1S/C13H14O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h1,6-10H,5H2,2-3H3

InChI Key

JGMFOFJUAZYMJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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